molecular formula C8H11BrN2O2S2 B572675 5-Bromo-n-(2-(methylthio)ethyl)pyridine-3-sulfonamide CAS No. 1251086-91-5

5-Bromo-n-(2-(methylthio)ethyl)pyridine-3-sulfonamide

Cat. No. B572675
CAS RN: 1251086-91-5
M. Wt: 311.212
InChI Key: RFDFFMRJAZKGAD-UHFFFAOYSA-N
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Description

5-Bromo-n-(2-(methylthio)ethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C8H10BrN2O2S2. It is a sulfonamide derivative and a potent inhibitor of carbonic anhydrase IX (CA IX). This compound has gained significant attention in the scientific community due to its potential applications in cancer research and therapy.

Mechanism of Action

5-Bromo-n-(2-(methylthio)ethyl)pyridine-3-sulfonamide inhibits the activity of CA IX by binding to the active site of the enzyme. CA IX plays a critical role in maintaining the pH balance in cancer cells, and its inhibition leads to a decrease in pH and increased cell death.
Biochemical and Physiological Effects:
The inhibition of CA IX by this compound leads to a decrease in the extracellular pH in cancer cells. This results in a decrease in the activity of various enzymes and transporters that are critical for cancer cell survival. Additionally, the decreased pH leads to an increase in the production of reactive oxygen species, which can further contribute to cell death.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-Bromo-n-(2-(methylthio)ethyl)pyridine-3-sulfonamide is its specificity towards CA IX. This allows for targeted inhibition of the enzyme without affecting other carbonic anhydrase isoforms. However, the compound has limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.

Future Directions

There are several potential future directions for research involving 5-Bromo-n-(2-(methylthio)ethyl)pyridine-3-sulfonamide. One area of interest is the development of more potent and selective CA IX inhibitors. Additionally, the compound could be used in combination with other cancer therapies to enhance their efficacy. Finally, the compound could be further studied for its potential applications in imaging and diagnosis of CA IX-expressing tumors.

Synthesis Methods

The synthesis of 5-Bromo-n-(2-(methylthio)ethyl)pyridine-3-sulfonamide involves the reaction of 5-bromo-3-pyridinesulfonamide with 2-(methylthio)ethylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is purified by recrystallization from a suitable solvent.

Scientific Research Applications

5-Bromo-n-(2-(methylthio)ethyl)pyridine-3-sulfonamide has been extensively studied for its potential applications in cancer research and therapy. CA IX is overexpressed in many types of cancer, including breast, lung, and renal cell carcinoma. Inhibition of CA IX has been shown to reduce tumor growth and increase sensitivity to chemotherapy and radiation therapy.

properties

IUPAC Name

5-bromo-N-(2-methylsulfanylethyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S2/c1-14-3-2-11-15(12,13)8-4-7(9)5-10-6-8/h4-6,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDFFMRJAZKGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNS(=O)(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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